molecular formula C10H18O B091195 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol CAS No. 16725-98-7

4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol

Cat. No. B091195
CAS RN: 16725-98-7
M. Wt: 154.25 g/mol
InChI Key: WHXOMZVLSNHION-UHFFFAOYSA-N
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Description

4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol, also known as norcaraneol, is a bicyclic monoterpene alcohol with a unique chemical structure. It is commonly found in essential oils of various plants, such as lavender, rosemary, and thyme. Norcaraneol has been the subject of scientific research due to its potential therapeutic properties and its role in the fragrance industry.

Mechanism Of Action

The mechanism of action of 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of pro-inflammatory enzymes, the scavenging of free radicals, and the modulation of neurotransmitter activity in the brain.

Biochemical And Physiological Effects

Norcaraneol has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Norcaraneol has also been found to possess anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as arthritis. Additionally, 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol has been found to have a relaxing effect on the central nervous system, making it a potential candidate for the treatment of anxiety and insomnia.

Advantages And Limitations For Lab Experiments

The advantages of using 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol in lab experiments include its availability and low cost. Norcaraneol is readily available from natural sources and can also be synthesized in the lab. Additionally, 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol is relatively stable and easy to handle, making it a useful tool for various experiments.
The limitations of using 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol in lab experiments include its potential toxicity and variability in composition. Norcaraneol has been found to be toxic to certain microorganisms at high concentrations, which may limit its use in certain experiments. Additionally, the composition of 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol can vary depending on the source, which may affect the reproducibility of experiments.

Future Directions

There are several future directions for the research of 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol. One potential area of research is the development of 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol-based therapies for the treatment of inflammatory diseases such as arthritis. Another potential area of research is the investigation of 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol's potential as a sedative for the treatment of anxiety and insomnia. Additionally, further research is needed to fully understand the mechanism of action of 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol and its potential toxicity.

Synthesis Methods

Norcaraneol can be synthesized through several methods, including the oxidation of carvone, the reduction of carveol, and the cyclization of geranyl acetate. The most common method of synthesis involves the cyclization of geranyl acetate in the presence of a strong acid catalyst, such as sulfuric acid.

Scientific Research Applications

Norcaraneol has been the subject of scientific research due to its potential therapeutic properties. It has been shown to possess antimicrobial, anti-inflammatory, and antioxidant activities. Norcaraneol has also been found to have a sedative effect on the central nervous system, making it a potential candidate for the treatment of anxiety and insomnia.

properties

IUPAC Name

4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h6-9,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXOMZVLSNHION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C2(C)C)CC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937299
Record name 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol
Source EPA DSSTox
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Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol

CAS RN

16725-98-7, 52486-23-4, 54750-09-3
Record name 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol
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Record name 4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol
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Record name (1alpha,3alpha,4alpha,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol
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Record name (1alpha,3beta,4alpha,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol
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